molecular formula C20H13N3O2S B2981728 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one CAS No. 315683-21-7

5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one

Cat. No.: B2981728
CAS No.: 315683-21-7
M. Wt: 359.4
InChI Key: MNGQJXMIMJCFDC-UHFFFAOYSA-N
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Description

5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one is a sophisticated polycyclic heteroaromatic compound of significant interest in medicinal chemistry and oncology research. This complex molecule features a phthalazino[1,2-b]quinazolin-8-one core structure functionalized with a furan-2-ylmethylthio substituent at the 5-position. The fused quinazolinone scaffold is recognized as a privileged structure in drug discovery, with demonstrated potential in kinase inhibition and cytotoxic applications against human tumor cell lines . Compounds within this structural class have shown promising growth inhibition against diverse cancer cell models, including Huh7-D12 (liver), Caco-2 (colon), HCT-116 (colon), MCF-7 (breast), MDA-MB-231 (breast), MDA-MB-468 (breast), and PC-3 (prostate) . The incorporation of the furan-2-ylmethylthio moiety may enhance the compound's binding affinity and selectivity toward specific biological targets, potentially modulating key signaling pathways in proliferative diseases. The synthetic approach to such complex heterocyclic systems may involve advanced methodologies, including potential application of retro Diels-Alder reactions for the construction of the pyrimidino[1,2-b]pyridazine framework . This product is provided as a high-purity compound characterized by comprehensive analytical methods to ensure batch-to-batch consistency and reliability for research applications. It is intended for investigational use in biochemical assays, mechanism of action studies, and preclinical evaluation of anticancer agents. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(furan-2-ylmethylsulfanyl)quinazolino[2,3-a]phthalazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2S/c24-20-16-9-3-4-10-17(16)21-18-14-7-1-2-8-15(14)19(22-23(18)20)26-12-13-6-5-11-25-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGQJXMIMJCFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3N=C2SCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Quinazoline Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and formamide under acidic conditions.

    Introduction of the Phthalazine Moiety: This step often involves the condensation of the quinazoline intermediate with phthalic anhydride or its derivatives.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with a thiol group on the phthalazinoquinazoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

5-((Furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the quinazoline or phthalazine rings using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly the furan ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline or phthalazine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

This compound is of interest in medicinal chemistry due to its potential biological activities. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making it a candidate for drug development. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure and functional groups make it suitable for applications in advanced materials science.

Mechanism of Action

The mechanism by which 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one exerts its effects is likely related to its ability to interact with biological macromolecules. The compound may bind to enzymes or receptors, altering their activity. The furan ring and quinazoline moiety are known to interact with nucleic acids and proteins, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.

    Phthalazine Derivatives: Compounds with anti-inflammatory and anti-cancer properties.

    Furan Derivatives: Compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory effects.

Uniqueness

5-((Furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one is unique due to the combination of its structural features. The integration of furan, phthalazine, and quinazoline moieties in a single molecule provides a unique platform for exploring new chemical and biological activities. This combination is not commonly found in other compounds, making it a valuable subject for further research.

This detailed overview should provide a comprehensive understanding of 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one, its synthesis, reactions, applications, and uniqueness in the field of chemistry and beyond

Biological Activity

5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. Its structure incorporates a phthalazine moiety, which is known for various pharmacological properties. This article explores the compound's biological activity based on recent research findings.

Chemical Structure

The compound can be represented structurally as follows:

5 furan 2 ylmethyl thio 8H phthalazino 1 2 b quinazolin 8 one\text{5 furan 2 ylmethyl thio 8H phthalazino 1 2 b quinazolin 8 one}

The biological activity of this compound is primarily attributed to its role as a multi-target histone deacetylase (HDAC) inhibitor . HDACs are crucial in regulating gene expression and are implicated in various cancers. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Antitumor Efficacy

Research indicates that derivatives of phthalazino[1,2-b]quinazolinones, including 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one, exhibit significant antitumor activity. A study demonstrated that related compounds showed nano-molar IC50 values against various cancer cell lines, outperforming established HDAC inhibitors like SAHA (vorinostat) in terms of potency and efficacy .

Table 1: Comparative Antitumor Activity of Phthalazino Compounds

Compound NameIC50 (nM)Target Cancer Cell LineMechanism of Action
Compound 8h<10HepG2HDAC inhibition, p53 activation
SAHA~200HepG2HDAC inhibition
5-Fu~1000VariousDNA damage

Mechanistic Insights

The mechanism by which 5-((furan-2-ylmethyl)thio)-8H-phthalazino[1,2-b]quinazolin-8-one exerts its effects involves:

  • Histone Acetylation : The compound promotes acetylation of histones, leading to transcriptional activation of tumor suppressor genes.
  • p53 Pathway Activation : It activates the p53 signaling pathway, which plays a pivotal role in regulating the cell cycle and inducing apoptosis in response to cellular stress.

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models. For instance:

  • Study on HepG2 Xenografts : In vivo experiments revealed that this compound significantly inhibited tumor growth in HepG2 xenograft models with minimal toxicity compared to traditional chemotherapeutics .

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